2-[2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound featuring a thienopyrimidine core linked to an isoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic synthesis. A common route includes:
Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate amines under acidic or basic conditions.
Attachment of the Sulfanyl Group: The thienopyrimidine core is then functionalized with a sulfanyl group using thiol reagents in the presence of oxidizing agents.
Linking to Isoindole-1,3-dione: The final step involves the coupling of the functionalized thienopyrimidine with isoindole-1,3-dione under conditions that promote nucleophilic substitution, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities. Research into its biological activity could lead to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential as a drug candidate is explored due to its ability to interact with various biological targets. Its structural features may allow it to inhibit specific enzymes or receptors involved in disease processes.
Industry
Industrially, the compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thienopyrimidine core can mimic natural substrates or inhibitors, while the isoindole-1,3-dione moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds like 2-amino-4,6-dimethylthieno[2,3-d]pyrimidine.
Isoindole Derivatives: Compounds such as phthalimide and its derivatives.
Uniqueness
The uniqueness of 2-[2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H19N3O3S2 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H19N3O3S2/c1-14-15(2)32-20-19(14)23(30)27(16-8-4-3-5-9-16)24(25-20)31-13-12-26-21(28)17-10-6-7-11-18(17)22(26)29/h3-11H,12-13H2,1-2H3 |
InChI Key |
ZFJYHOLUYCASFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCCN3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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